molecular formula C8H5BrIN B2779243 6-bromo-2-iodo-1H-indole CAS No. 1572177-89-9

6-bromo-2-iodo-1H-indole

Cat. No.: B2779243
CAS No.: 1572177-89-9
M. Wt: 321.943
InChI Key: KJYIJQVQXAFJSR-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Indole (B1671886) Chemistry

The journey of indole chemistry began in the mid-19th century with the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized indole from oxindole. researchgate.net A pivotal moment came in 1883 with the development of the Fischer indole synthesis by Emil Fischer, a method that remains a cornerstone for creating substituted indoles. researchgate.netthieme-connect.com The 20th century witnessed a surge in interest as the indole core was identified in numerous biologically active compounds, including the amino acid tryptophan and the neurotransmitter serotonin. researchgate.netsynquestlabs.com This led to the development of other significant synthetic methods like the Leimgruber–Batcho, Reissert, and Bischler-Mohlau syntheses, each contributing to the expanding toolbox of the organic chemist. researchgate.netthieme-connect.com

Significance of Indole Scaffolds as Synthetic Building Blocks in Complex Molecule Construction

The indole nucleus is considered a "privileged" scaffold in medicinal chemistry due to its prevalence in a wide range of natural products and pharmaceuticals. acs.orggoogle.com Its unique bicyclic structure, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, imparts specific electronic properties that make it a versatile building block. synquestlabs.com The indole ring can participate in various reactions, including cycloadditions, to construct diverse and complex heterocyclic frameworks. researchgate.net This adaptability has made it a central component in the synthesis of numerous drugs, from anticancer agents like vinblastine (B1199706) and vincristine (B1662923) to treatments for neurological disorders. google.comgoogle.com The ability to functionalize the indole core at multiple positions allows for the fine-tuning of molecular properties, which is crucial in the design of new therapeutic agents and advanced materials. evitachem.com

Strategic Importance of Halogen Functionality in Indole Derivatives for Further Transformations

Halogen atoms, when introduced onto the indole scaffold, serve as versatile synthetic handles for a variety of chemical transformations. nih.gov The carbon-halogen bond can be readily converted into other functional groups through reactions such as nucleophilic substitution and, most notably, transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.gov This allows for the construction of complex carbon-carbon and carbon-heteroatom bonds. The presence of halogens can also influence the electronic properties and biological activity of the indole derivative. google.com For instance, halogenation can enhance the binding affinity of a molecule to its biological target. The differential reactivity of various halogens (e.g., iodine being more reactive than bromine in many cross-coupling reactions) allows for selective, sequential functionalization of poly-halogenated indoles.

Unique Positional Halogenation of 6-Bromo-2-iodo-1H-Indole and its Synthetic Challenges

The specific di-halogenation pattern of this compound presents a unique set of synthetic challenges. The primary difficulty lies in achieving regioselective halogenation at two distinct positions on the indole ring, which is prone to over-halogenation and the formation of isomeric byproducts.

Direct electrophilic halogenation of the indole ring typically occurs at the electron-rich C3 position. Therefore, to achieve substitution at other positions, a multi-step strategy is often required. One potential approach to synthesize this compound could involve the initial synthesis of 6-bromoindole (B116670). arkat-usa.org This could be followed by a directed iodination at the C2 position. However, direct iodination of an existing bromoindole can be challenging to control.

A more controlled, albeit longer, synthetic route might start with a pre-functionalized benzene derivative. For example, a synthesis could commence with 2-iodobenzoic acid, which undergoes regioselective bromination to form 2-iodo-5-bromoaniline after a Curtius rearrangement. researchgate.net This intermediate could then undergo a Sonogashira coupling with an appropriate alkyne, followed by a cyclization reaction to form the desired 6-bromo-2-substituted indole. researchgate.net To obtain the 2-iodo functionality, a subsequent halogen exchange or a different synthetic strategy would be necessary.

Another significant challenge is the potential for halogen-metal exchange reactions when using organometallic reagents for further functionalization. The presence of two different halogens with varying reactivities could lead to a mixture of products if the reaction conditions are not carefully controlled. The use of protecting groups on the indole nitrogen, such as a phenylsulfonyl group, can help to direct the halogenation to specific positions and prevent unwanted side reactions. For instance, protecting the nitrogen can sterically hinder the C7 position, potentially favoring halogenation at C6.

The synthesis of dihaloindoles often requires careful optimization of reaction conditions, including the choice of halogenating agents (e.g., N-bromosuccinimide (NBS) for bromination and iodine monochloride (ICl) for iodination), solvents, and temperature, to achieve the desired regioselectivity and avoid the formation of complex product mixtures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-iodo-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrIN/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYIJQVQXAFJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1572177-89-9
Record name 6-bromo-2-iodo-1H-indole
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Retrosynthetic Analysis of 6 Bromo 2 Iodo 1h Indole

Strategic Disconnections and Synthetic Precursors Identification

The molecular structure of 6-bromo-2-iodo-1H-indole offers three primary points for logical retrosynthetic disconnection: the carbon-iodine (C-I) bond, the carbon-bromine (C-Br) bond, and the bonds forming the pyrrole (B145914) ring through annulation strategies.

Disconnection of the C-I and C-Br Bonds:

A straightforward approach involves the late-stage introduction of the halogen atoms onto a pre-formed indole (B1671886) scaffold.

C2-Iodination Strategy: Disconnecting the C2-I bond suggests that 6-bromo-1H-indole is a key synthetic precursor. This common intermediate can be synthesized via several established methods or is commercially available. nih.gov The subsequent challenge lies in the regioselective iodination at the C2 position, as indole typically undergoes electrophilic substitution at C3. rsc.org

C6-Bromination Strategy: Alternatively, disconnecting the C-Br bond points to 2-iodo-1H-indole as the precursor. This pathway requires a regioselective bromination of the benzene (B151609) ring at the C6 position, which can be challenging without appropriate directing groups.

Indole Annulation Strategy:

A more convergent approach involves constructing the indole ring from a suitably substituted aniline (B41778) derivative. This strategy builds the required substitution pattern into the acyclic precursor, often providing better control over regioselectivity. A key disconnection of the N1-C2 and C3-C3a bonds of the indole ring points towards a substituted aniline and a two-carbon synthon. For instance, a synthesis starting from 2-iodobenzoic acid has been reported. researchgate.net In this pathway, regioselective bromination is followed by a Curtius rearrangement to yield 2-iodo-5-bromoaniline . This aniline derivative can then undergo cyclization to form the desired 6-bromo-indole core. researchgate.net

The table below summarizes the primary precursors identified through these disconnections.

Disconnection StrategyKey Precursor(s)Target Reaction
C2-Iodination6-Bromo-1H-indoleRegioselective C2-iodination
C6-Bromination2-Iodo-1H-indoleRegioselective C6-bromination
Indole Annulation2-Iodo-5-bromoaniline and an acetylene (B1199291) partnerSonogashira coupling and cyclization

Considerations for Regioselective Halogenation and Annulation

The successful synthesis of this compound hinges on overcoming the challenges of regioselectivity in both halogenation and annulation reactions.

Regioselective Halogenation:

The electronic properties of the indole ring dictate that electrophilic aromatic substitution preferentially occurs at the electron-rich C3 position. frontiersin.org Therefore, direct halogenation to achieve the 2,6-dihalo substitution pattern is complex and requires specialized methods.

Halogenation at C2: Directing a halogen to the C2 position typically requires overcoming the inherent reactivity of the C3 position. One effective method is metalation-halogenation. This involves deprotonation at C2 with a strong base (e.g., n-butyllithium or a Grignard reagent) to form a C2-metallo-indole species, which is then quenched with an iodine source like molecular iodine (I₂) or iodine monochloride (ICl). acs.org Another strategy employs a removable directing group on the indole nitrogen, such as a pyrimidyl group, which can chelate to a metal catalyst (e.g., copper or palladium) and direct C-H activation and subsequent halogenation to the C2 position. rsc.orgrsc.org

Halogenation at C6: Introducing a bromine atom regioselectively at the C6 position of an indole ring is also non-trivial. The outcome of electrophilic bromination on the benzene portion of the indole is influenced by the substituents present and the reaction conditions. For instance, the synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid was achieved through the bromination of a trifluoroacetylated indole precursor, which selectively directed the bromine to the C6 position. tandfonline.com Starting with a pre-brominated aniline in an annulation strategy is often a more reliable method for ensuring the correct bromine placement. researchgate.net

Regioselective Annulation:

Building the indole skeleton from acyclic precursors (annulation) offers a powerful method for controlling the final substitution pattern. Several classic and modern indole syntheses can be adapted for this purpose.

Fischer Indole Synthesis: This method involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. To synthesize the target compound, one might envision using (4-bromo-phenyl)hydrazine and an iodo-acetaldehyde equivalent, though controlling the final cyclization and potential side reactions can be difficult.

Leimgruber-Batcho Indole Synthesis: This two-step method is highly versatile for producing indoles that may be sensitive to the acidic conditions of the Fischer synthesis. acs.org It involves the formation of an enamine from a substituted o-nitrotoluene, followed by reductive cyclization.

Transition-Metal-Catalyzed Annulations: Modern synthetic methods often provide superior regiocontrol. The Larock indole synthesis, a palladium-catalyzed annulation of a substituted o-haloaniline with an alkyne, is a prominent example. A highly relevant strategy for this compound involves the Sonogashira coupling of a pre-functionalized aniline, such as benzyl (B1604629) carbamate-protected 2-iodo-5-bromoaniline, with an arylacetylene, followed by a base-induced 5-endo-dig cyclization to furnish the 6-bromo-indole core. researchgate.net This approach definitively places the bromine atom at the C6 position from the outset.

The following table summarizes various halogenation reagents and their typical applications in indole synthesis.

Reagent/SystemTarget PositionMechanism/Notes
I₂ or N-Iodosuccinimide (NIS)C3 (typically)Electrophilic Halogenation. mdpi.com
1. n-BuLi, then 2. I₂C2Metalation followed by quenching with an electrophilic iodine source.
ICl in PyridineC3Electrophilic iodination. acs.org
N-Bromosuccinimide (NBS)C3 or C6Electrophilic bromination; position depends on solvent and directing groups. tandfonline.com
CuX₂ (X=Cl, Br) with N-directing groupC2 or C4Transition-metal-catalyzed C-H activation. rsc.orgnih.gov

Reactivity and Advanced Functionalization of 6 Bromo 2 Iodo 1h Indole

Chemoselective Transformations of Carbon-Halogen Bonds

The differential reactivity of the C-I and C-Br bonds is the cornerstone of the synthetic utility of 6-bromo-2-iodo-1H-indole. The C-I bond is generally more reactive towards oxidative addition in palladium-catalyzed reactions than the C-Br bond. This reactivity difference enables a sequential and site-selective introduction of various substituents.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions can be directed to either the C-2 or C-6 position by carefully selecting the reaction conditions.

The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. The higher reactivity of the C-I bond at the 2-position of this compound allows for selective arylation or vinylation at this site while leaving the C-Br bond at the 6-position intact. nih.govnih.gov This chemoselectivity is crucial for the stepwise construction of complex indole (B1671886) derivatives. nih.gov

For instance, the coupling of (6-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid with this compound proceeds to form the corresponding bis-indole, demonstrating the feasibility of selective coupling at the C-2 position. nih.gov This selectivity allows for the synthesis of unsymmetrically substituted bis(hetero)aryl compounds. nih.gov The choice of catalyst, ligands, and reaction conditions can influence the efficiency and selectivity of the coupling. nih.govresearchgate.net For example, the use of bulky ligands can mitigate steric hindrance, which might otherwise lower reaction yields.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Reactant 1 Reactant 2 Catalyst/Ligand Product Reference
(6-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid This compound Not specified 6,6'-dibromo-1'-(tert-butoxycarbonyl)-1H,1'H-2,2'-biindole nih.gov
N-Boc-dimethyl(2-indolyl)silanols Aryl iodides [allylPdCl]2 / S-Phos 2-arylindoles nih.gov

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-I bond in this compound allows for chemoselective alkynylation at the 2-position. nih.gov

This selectivity is demonstrated in the synthesis of 2-acetylene-indoles, where 2-iodoindoles are coupled with terminal alkynes. nih.gov The reaction conditions, such as the choice of palladium catalyst (e.g., PdCl2(PPh3)2) and copper salt (e.g., CuI), are crucial for the success of the reaction. nih.gov This method provides a pathway to introduce alkynyl moieties, which can serve as handles for further transformations, including cyclization reactions to form more complex heterocyclic systems. researchgate.net

Table 2: Examples of Sonogashira Coupling Reactions

Reactant 1 Reactant 2 Catalyst/Co-catalyst Product Reference
2-iodoindole TIPS-acetylene PdCl2(PPh3)2 / CuI 2-(2-(Triisopropylsilyl)ethynyl)-1H-indole nih.gov
Benzyl (B1604629) (5-bromo-2-iodophenyl)carbamate Arylacetylenes Not specified Benzyl (5-bromo-2-(arylethynyl)phenyl)carbamate researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine. This reaction has been successfully applied to bromoindoles, demonstrating its utility in synthesizing N-arylated indole derivatives. diva-portal.org While specific examples for this compound are not detailed in the provided search results, the methodology has been established for related halotryptophans and bromoquinolones, suggesting its applicability. diva-portal.org The choice of palladium precatalyst and ligand, such as tBu-XPhos, is critical for achieving high yields, and microwave heating can often accelerate the reaction. diva-portal.orgbeilstein-journals.org The reaction is tolerant of various functional groups and can be performed in aqueous conditions. diva-portal.org

Beyond the more common cross-coupling reactions, other transition metal-mediated transformations can be employed to functionalize the this compound scaffold. For instance, palladium-catalyzed carbonylation reactions can introduce a carbonyl group, which can then be converted into various other functionalities like carboxylic acids, esters, or amides. chemicalbook.comsigmaaldrich.com This type of reaction has been reported for 6-bromoindole (B116670), where it reacts with an amine in the presence of a palladium catalyst to yield a carbonylation product. chemicalbook.comsigmaaldrich.com

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for the functionalization of aryl halides. In this reaction, a nucleophile replaces a halide on an aromatic ring. The success of SNAr reactions is highly dependent on the electronic properties of the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group significantly activates the ring towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com

For this compound, the indole nucleus itself is electron-rich, which generally disfavors SNAr. However, the introduction of strong electron-withdrawing groups onto the indole ring could potentially facilitate this type of reaction. The mechanism typically involves the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Although direct examples of SNAr on this compound are not prevalent in the provided literature, the principles of SNAr suggest that with appropriate substrate modification, this could be a viable synthetic strategy. nih.govuni.lu

Radical Reactions and Mechanistic Pathways

The carbon-iodine bond at the C-2 position of this compound is significantly weaker than the carbon-bromine bond at the C-6 position, rendering it susceptible to selective homolytic cleavage to generate an indol-2-yl radical. This reactivity has been harnessed in various radical-mediated transformations.

For instance, visible-light-induced photoredox catalysis has emerged as a powerful tool for generating aryl radicals from aryl halides. nih.gov In the context of this compound, photoexcited catalysts can facilitate single-electron transfer to the C-I bond, leading to the formation of the corresponding indol-2-yl radical. nih.gov This radical can then engage in a variety of subsequent reactions, such as intramolecular additions to tethered alkenes or alkynes, enabling the construction of complex fused-ring systems. nih.gov Mechanistically, the process often involves the generation of a radical anion intermediate, which then fragments to release an iodide anion and the desired aryl radical. nih.gov

Triethylborane (Et₃B) in the presence of oxygen can also serve as an efficient radical initiator for reactions involving iodo-derivatives. mdpi.com This method relies on the generation of an ethyl radical, which can then abstract the iodine atom from the indole ring to form the indol-2-yl radical. This radical can subsequently undergo cyclization or intermolecular addition reactions. mdpi.com The reaction mechanism is believed to proceed via a radical chain process. mdpi.com

Furthermore, silyl (B83357) radicals, generated from reagents like tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH), can mediate carbon-carbon bond formation by abstracting the iodine atom. mdpi.com The resulting indol-2-yl radical can then be trapped by various radical acceptors. mdpi.com The mechanistic pathway involves a chain reaction where the silyl radical abstracts the iodine, and the newly formed carbon-centered radical reacts, followed by a hydrogen atom transfer from the silane (B1218182) to propagate the chain. mdpi.com

The table below summarizes some radical reactions involving iodo-heterocycles, which are analogous to the potential reactivity of this compound.

Reaction Type Radical Initiator/Mediator Key Mechanistic Step Potential Application for this compound
Intramolecular CyclizationVisible-light photocatalystSingle-electron transfer to C-I bond, radical addition to a tethered π-systemSynthesis of fused indolines and related polycyclic structures nih.gov
Halogen Atom TransferEt₃B/O₂Abstraction of iodine by an ethyl radicalRadical cyclization and intermolecular addition reactions mdpi.com
C-C Bond Formation(TMS)₃SiHAbstraction of iodine by a silyl radicalFunctionalization at the C-2 position with various carbon-based fragments mdpi.com

Functional Group Interconversions on the Indole Core and Substituents

The bromine and iodine atoms on this compound are not merely points for radical generation; they are also handles for a variety of functional group interconversions (FGIs), primarily through transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds allows for selective and sequential functionalization.

The C-I bond is more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. This allows for the selective introduction of a substituent at the C-2 position while leaving the C-6 bromine atom intact for subsequent transformations. For example, a Sonogashira coupling could be performed selectively at the C-2 position with a terminal alkyne, followed by a second coupling reaction at the C-6 position. researchgate.net

A synthesis of 6-bromo-2-arylindoles has been reported starting from 2-iodobenzoic acid. researchgate.net This process involves a chemoselective Sonogashira coupling of a 2-iodo-5-bromoaniline derivative with arylacetylenes, followed by a cyclization to form the indole ring. researchgate.net This highlights the ability to selectively react at the position bearing the iodo group in the presence of a bromo group.

Furthermore, the bromine atom at the C-6 position can be utilized in various transformations. For instance, after functionalization at the C-2 position, the C-6 bromine can undergo Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group. acs.org This sequential strategy allows for the synthesis of diverse 2,6-disubstituted indoles.

The table below outlines potential sequential functional group interconversions for this compound.

Step Reaction Type Position Reagents Product
1Sonogashira CouplingC-2Terminal alkyne, Pd catalyst, Cu(I) co-catalyst6-Bromo-2-(alkynyl)-1H-indole derivative
2Suzuki-Miyaura CouplingC-6Arylboronic acid, Pd catalyst2-(Alkynyl)-6-aryl-1H-indole derivative
1Suzuki-Miyaura CouplingC-2Arylboronic acid, Pd catalyst6-Bromo-2-aryl-1H-indole derivative
2Heck CouplingC-6Alkene, Pd catalyst2-Aryl-6-(alkenyl)-1H-indole derivative

Site-Selective C-H Functionalization at Unsubstituted Positions (C-3, C-4, C-5, C-7)

While the halogen atoms provide obvious sites for functionalization, the direct activation of C-H bonds at other positions of the indole ring offers a more atom-economical approach to diversification. The inherent nucleophilicity of the indole ring typically directs electrophilic substitution and many C-H activation reactions to the C-2 or C-3 positions. nih.gov However, with the C-2 position blocked by an iodine atom, attention turns to the remaining unsubstituted positions.

The C-3 position is particularly susceptible to electrophilic attack and can be functionalized through various methods. For instance, formylation can be achieved under specific conditions, introducing an aldehyde group that can serve as a directing group for further transformations. aablocks.com

Functionalization of the benzenoid ring (C-4, C-5, and C-7) is more challenging due to the lower reactivity of these positions. nih.gov However, transition-metal-catalyzed, directing-group-assisted C-H activation has emerged as a powerful strategy. nih.gov By installing a directing group at the N-1 position or utilizing an existing substituent, it is possible to direct a metal catalyst to a specific C-H bond. For example, a pivaloyl group on the indole nitrogen has been used to direct palladium-catalyzed arylation to the C-4 position. mdpi.com

In the context of this compound, the existing bromine atom at C-6 and the iodine at C-2 would electronically influence the reactivity of the remaining C-H bonds. The development of catalyst systems that can selectively activate the C-3, C-4, C-5, or C-7 positions in the presence of these halogens is an active area of research. researchgate.net

The following table illustrates potential site-selective C-H functionalization reactions on a di-substituted indole core.

Position Reaction Type Catalyst/Reagent System Directing Group (if any) Potential Product
C-3Vilsmeier-Haack FormylationPOCl₃, DMFNoneThis compound-3-carbaldehyde
C-4C-H ArylationPd(OAc)₂, Ag₂OPivaloyl at N-11-Pivaloyl-2-iodo-4-aryl-6-bromo-1H-indole
C-7C-H Alkenylation[Ru(p-cymene)Cl₂]₂Aldehyde at C-3 (hypothetical)6-Bromo-2-iodo-7-alkenyl-1H-indole-3-carbaldehyde

Dearomatization and Rearomatization Strategies Involving this compound Derivatives

Dearomatization reactions transform flat aromatic compounds into three-dimensional structures, which are of significant interest in medicinal chemistry and materials science. nih.gov Indoles can undergo dearomatization through various strategies, including photochemical methods and transition-metal catalysis. nih.govnih.gov

Visible-light-induced dearomative annulation is a powerful technique. nih.gov In a potential application to a derivative of this compound, a tethered alkene or other π-system could undergo an intramolecular addition to the indole core following radical generation at a different position. For example, if the C-2 iodo and C-6 bromo groups were first converted to other functionalities, a photoredox-catalyzed reaction could initiate dearomatization. nih.gov

Palladium-catalyzed dearomative Heck reactions have also been developed. researchgate.net In a hypothetical scenario, if this compound were functionalized with an appropriate tether, an intramolecular Heck reaction could lead to a spiroindolenine derivative. researchgate.net This would involve the dearomatization of the indole ring to form a spirocyclic system.

A dearomatization-rearomatization strategy can also be employed for functionalization. This involves an initial dearomatizing event, followed by a reaction on the non-aromatic intermediate, and a final rearomatization step to restore the indole core. This approach has been used for the reductive cross-coupling of indoles with ketones. organic-chemistry.org For a derivative of this compound, such a strategy could potentially allow for functionalization at positions that are otherwise difficult to access.

The table below provides examples of dearomatization strategies that could be adapted for derivatives of this compound.

Strategy Key Transformation Catalyst/Conditions Potential Intermediate Potential Final Product Type
Photochemical [2+2] CycloadditionIntramolecular cycloaddition of a tethered alkeneIridium photosensitizer, visible lightCyclobutane-fused indoline (B122111)Polycyclic indoline derivative nih.gov
Palladium-Catalyzed Dearomative Heck ReactionIntramolecular Heck reactionPd(0) catalystSpirocyclic indolenineSpiroindolenine derivative researchgate.net
Reductive Dearomatization-Functionalization-RearomatizationReductive coupling with a ketoneNot specifiedDihydroindole intermediateFunctionalized indole organic-chemistry.org

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms

Understanding the intricate pathways through which chemical transformations occur is fundamental to controlling reaction outcomes. For 6-bromo-2-iodo-1H-indole, mechanistic studies focus on how the halogen substituents are introduced and how they influence subsequent functionalization reactions.

Mechanistic Pathways of Halogenation Reactions

The synthesis of this compound involves the selective introduction of bromine and iodine atoms onto the indole (B1671886) scaffold. The regioselectivity of these halogenation reactions is governed by the electronic properties of the indole ring. The pyrrole (B145914) moiety of indole is electron-rich and thus highly susceptible to electrophilic attack.

The bromination of the indole ring, typically at the C6 position, is achieved through electrophilic aromatic substitution. The mechanism involves the generation of an electrophilic bromine species, which then attacks the benzene (B151609) ring of the indole. The directing effects of the pyrrole ring favor substitution at the C4 and C6 positions. The presence of certain functional groups on the indole nitrogen can influence this regioselectivity.

The iodination at the C2 position also proceeds via an electrophilic substitution mechanism. The C2 position is particularly nucleophilic in many indole derivatives, making it a prime target for electrophiles. Reagents like N-iodosuccinimide (NIS) are commonly employed for this transformation. The reaction is initiated by the attack of the C2-C3 double bond on the electrophilic iodine source, leading to the formation of a resonance-stabilized cationic intermediate, which then loses a proton to yield the 2-iodoindole product.

Table 1: Key Halogenation Reactions in the Synthesis of this compound
Reaction StepPositionTypical ReagentMechanism Type
BrominationC6N-Bromosuccinimide (NBS)Electrophilic Aromatic Substitution
IodinationC2N-Iodosuccinimide (NIS)Electrophilic Substitution

Catalytic Cycles in Transition Metal-Mediated Functionalizations

The carbon-halogen bonds in this compound serve as valuable handles for further molecular elaboration through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are particularly powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. lumenlearning.comrsc.org These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

The catalytic cycle typically begins with a low-valent palladium(0) complex.

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (C-I or C-Br) of the this compound. This step involves the oxidation of palladium from the 0 to the +2 oxidation state, forming an organopalladium(II) intermediate. youtube.comyoutube.com The greater reactivity of the C-I bond compared to the C-Br bond often allows for selective functionalization at the C2 position.

Transmetalation: In reactions like the Suzuki coupling, an organoboron reagent transfers its organic group to the palladium(II) center, displacing the halide. This step requires the presence of a base to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.comyoutube.com

The efficiency and selectivity of these cross-coupling reactions are highly dependent on the choice of catalyst, ligands, base, and reaction conditions.

Radical and Polar Mechanisms in Indole Chemistry

While many reactions of indoles are explained by polar (ionic) mechanisms, the involvement of radical intermediates has also been recognized, particularly in certain functionalization reactions. The concept of radical-polar crossover highlights the interplay between these two mechanistic manifolds. nih.gov

In the context of this compound, polar mechanisms dominate the discussion of its synthesis and typical cross-coupling reactions. However, under specific conditions, such as photochemical or certain metal-catalyzed reactions, radical pathways could be initiated. For instance, the homolytic cleavage of the relatively weak C-I bond could generate an indolyl radical at the C2 position. This radical could then participate in various transformations not accessible through polar pathways. The competition between radical and polar mechanisms can be influenced by factors such as the nature of the reactants, the presence of radical initiators or inhibitors, and the reaction conditions.

Role of Intermediates and Transition States

The reactivity and selectivity of chemical reactions are determined by the relative energies of intermediates and transition states along the reaction pathway. In the halogenation of the indole ring, the stability of the cationic intermediate (arenium ion) dictates the position of electrophilic attack. The formation of a more stable, resonance-delocalized intermediate leads to the observed regioselectivity.

In transition metal-catalyzed cross-coupling reactions, the structure and stability of the organopalladium intermediates play a crucial role. The coordination environment of the palladium center, as defined by the ligands, influences the rates of oxidative addition, transmetalation, and reductive elimination. Understanding the nature of these intermediates and the transition states that connect them is key to optimizing catalytic efficiency and controlling product formation.

Computational Chemistry Applications

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and predicting chemical reactivity. Density Functional Theory (DFT) is a particularly powerful method for studying the electronic structure and energetics of molecules, intermediates, and transition states. mdpi.com

Predicting Reactivity and Selectivity

For a molecule like this compound, DFT calculations can provide valuable insights into its chemical behavior. By calculating the energies of different potential intermediates and transition states, computational models can help to rationalize observed regioselectivity in functionalization reactions. For example, calculations can predict whether a cross-coupling reaction is more likely to occur at the C2-iodo or the C6-bromo position by comparing the activation barriers for oxidative addition at each site. nih.gov

Furthermore, computational studies can be used to design new catalysts and reaction conditions. By modeling the interaction of different ligands with the metal center in a catalytic cycle, it is possible to predict which ligands will lead to faster reaction rates or higher selectivity. This predictive power accelerates the discovery and optimization of new synthetic methods. While specific DFT studies on this compound are not abundant in the literature, the principles and methodologies are well-established and can be readily applied to this system to gain a deeper understanding of its reactivity.

Factors Governing Regioselectivity, Chemoselectivity, and Stereoselectivity

The selective functionalization of a molecule with multiple reactive sites is a cornerstone of modern organic synthesis. In the case of this compound, the presence of two different halogen atoms at distinct positions on the indole scaffold, along with the inherent reactivity of the indole nucleus, presents challenges and opportunities for selective transformations. The factors governing this selectivity can be broadly categorized into electronic effects, steric effects, and the nature of the reagents and catalysts employed. rsc.orgresearchgate.net

Regioselectivity:

Regioselectivity in the context of this compound primarily pertains to the selective reaction at one of the halogenated positions (C2 or C6) or at one of the reactive carbon atoms of the indole ring (typically C3).

In Transition-Metal-Catalyzed Cross-Coupling Reactions: The regioselectivity is predominantly dictated by the differential reactivity of the carbon-halogen bonds. The C-I bond at the C2 position is significantly more labile and thus more reactive towards oxidative addition to a low-valent metal center (e.g., Pd(0)) compared to the more robust C-Br bond at the C6 position. This inherent difference in bond strength allows for the selective functionalization at the C2 position under carefully controlled reaction conditions. chemrxiv.org

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. For this compound, this would involve, for example, a reagent that reacts with one of the halogens but not the other, or with the N-H bond of the indole without affecting the halogen atoms.

Influence of Catalysts and Ligands: The choice of catalyst and ligands can profoundly influence chemoselectivity. For instance, in palladium-catalyzed couplings, certain phosphine (B1218219) ligands can enhance the reactivity of the catalyst, allowing for the activation of less reactive C-Br bonds. However, by carefully selecting the ligand and reaction temperature, it is often possible to achieve selective coupling at the C-I bond. nih.gov

Reaction Conditions: Temperature, solvent, and the nature of the base can also play a crucial role. Milder reaction conditions will generally favor the reaction at the more reactive C-I bond, while more forcing conditions might lead to reactions at both halogenated sites or even decomposition. nih.gov

Stereoselectivity:

Stereoselectivity becomes a significant consideration when the reactions involving this compound lead to the formation of chiral molecules. A particularly relevant area is the synthesis of atropisomers.

Axial Chirality: When a bulky substituent is introduced at the C2 position of the indole ring, rotation around the single bond connecting the indole and the substituent can be restricted, leading to the formation of stable atropisomers. nih.govacs.org The synthesis of such axially chiral indoles is an active area of research, with stereoselectivity being induced by chiral catalysts or auxiliaries. oaepublish.comnih.govresearchgate.net The bromo substituent at the C6 position can contribute to the steric hindrance that enhances the rotational barrier, thereby stabilizing the atropisomers.

Table 2: Factors Influencing Selectivity in Reactions of this compound

Selectivity TypeInfluencing FactorsOutcome
Regioselectivity Inherent C-X bond reactivity (C-I > C-Br)Preferential reaction at the C2-iodo position in cross-coupling reactions.
Catalyst/Ligand SystemCan modulate the relative reactivity of the C-I and C-Br bonds. chemrxiv.org
Chemoselectivity Reaction Temperature and TimeMilder conditions favor selective reaction at the more reactive site. nih.gov
Nature of the ReagentSpecific reagents can be chosen to react with one functional group over others.
Stereoselectivity Use of Chiral Catalysts/LigandsCan induce the formation of one enantiomer over the other in the synthesis of atropisomers. nih.govacs.org
Steric Hindrance from SubstituentsThe C6-bromo group can enhance the stability of atropisomers formed by substitution at the C2 position.

Applications in Complex Molecule Synthesis and Advanced Organic Chemistry

Versatile Building Block for Diverse Heterocyclic Scaffolds

The distinct reactivity of the iodo and bromo substituents makes 6-bromo-2-iodo-1H-indole an exceptionally versatile platform for the synthesis of diverse heterocyclic structures. Chemists can exploit this property to perform sequential cross-coupling reactions, introducing different substituents at the C2 and C6 positions in a controlled, stepwise manner. This site-selectivity is crucial for building complex molecules with precise substitution patterns. researchgate.netresearchgate.net

The synthesis of poly-substituted indoles is a central goal in medicinal and materials chemistry, as the indole (B1671886) core is a key structural motif in numerous pharmaceuticals and functional materials. nih.gov The this compound scaffold is ideally suited for this purpose. The more labile C2-iodo bond can be selectively targeted in a first coupling reaction, such as a Suzuki-Miyaura, Sonogashira, or Heck reaction, leaving the C6-bromo bond intact for a subsequent transformation. nih.govmdpi.com

This sequential approach allows for the introduction of a diverse range of substituents. For instance, an aryl or heteroaryl group can be installed at the C2 position via a Suzuki coupling, followed by the introduction of an alkynyl group at the C6 position using a Sonogashira coupling. This methodology provides a reliable pathway to 2,6-disubstituted indoles, which can be further functionalized at the N1 position, yielding tri-substituted indole derivatives. The ability to control the sequence of bond formation is a key advantage in the rational design of complex molecules.

Table 1: Conceptual Sequential Cross-Coupling of this compound

StepReaction TypeTarget PositionTypical Catalyst/ReagentsResulting Intermediate/Product
1Suzuki-Miyaura CouplingC2-IodoPd(PPh₃)₄, Arylboronic Acid, Base (e.g., Na₂CO₃)6-bromo-2-aryl-1H-indole
2Sonogashira CouplingC6-BromoPdCl₂(PPh₃)₂, CuI, Terminal Alkyne, Base (e.g., Et₃N)6-alkynyl-2-aryl-1H-indole

The strategic placement of reactive handles on the this compound core facilitates the construction of fused polycyclic systems, known as annulated indoles. These larger scaffolds are prevalent in many natural products and advanced materials. researchgate.net

Carbazoles: Carbazoles are a class of nitrogen-containing heterocyles that can be synthesized from indole precursors. rsc.orgorganic-chemistry.org A common strategy involves a benzannulation reaction where a new benzene (B151609) ring is appended to the indole's five-membered ring. researchgate.net Starting with this compound, one could first perform a cross-coupling reaction at the C2-iodo position to introduce a suitably substituted aryl group. A subsequent intramolecular cyclization, often palladium-catalyzed, can then form the new six-membered ring, yielding a carbazole (B46965) skeleton. nih.gov The bromine atom at the original C6 position remains on the newly formed carbazole, providing a handle for further functionalization of the fused system. acs.org

Quinolines: Quinolines are another important class of N-heterocycles that can be accessed from indole-related precursors. nih.govrsc.org Synthetic strategies may involve the dimerization or condensation of 2-substituted anilines or indoles. nih.gov The 2-iodo group on this compound can act as a reactive site to initiate annulation cascades that build the quinoline (B57606) core, with the C6-bromo substituent being carried over into the final product structure. organic-chemistry.org

The indole ring is the central structural feature of a vast family of natural products known as indole alkaloids. rsc.org Many of these molecules possess highly substituted and complex polycyclic frameworks. The development of synthetic routes to these natural product cores is a significant endeavor in organic chemistry. rsc.orgnih.gov

The this compound molecule serves as a valuable starting point for the synthesis of such cores. Its capacity for controlled, sequential functionalization allows chemists to build up molecular complexity in a predictable manner. For example, the dibromoindole substructure is found in certain marine natural products. nih.gov A synthetic strategy using this compound could involve a coupling reaction at the C2 position to install a complex side chain, followed by modification of the C6-bromo position, thereby constructing the core skeleton of such natural products. acs.org

Development of Novel Synthetic Reagents and Methodologies

Compounds with multiple, differentially reactive sites, such as this compound, are not only useful for synthesis but also serve as critical tools for the development of new chemical reactions. nih.govresearchgate.net The challenge of achieving site-selectivity in molecules with multiple reactive halogens drives innovation in catalyst and ligand design. researchgate.net

Synthetic chemists use substrates like this compound to test the selectivity of new catalytic systems. A newly developed palladium catalyst with a specific phosphine (B1218219) ligand, for instance, might be tested for its ability to exclusively promote a cross-coupling reaction at the C-I bond while leaving the C-Br bond untouched. uzh.chrsc.org Success in such a system demonstrates the utility of the new methodology for selective synthesis. Therefore, the existence of such dihaloindoles is essential for advancing the field of organometallic catalysis and developing more precise and efficient synthetic tools. researchgate.net

Contribution to Sustainable Synthesis and Green Chemistry

The principles of green chemistry emphasize the importance of atom and step economy—maximizing the incorporation of starting materials into the final product while minimizing the number of synthetic steps and purification procedures. mdpi.com The use of this compound aligns well with these principles.

Analytical Characterization Methodologies in Synthetic Organic Chemistry

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, connectivity of atoms, and the functional groups present in 6-bromo-2-iodo-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide crucial data for structural assignment.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons, their chemical environment, and their proximity to one another. The aromatic region of the spectrum would be of particular interest, showing distinct signals for the protons on the indole (B1671886) core. The substitution pattern—a bromine at position 6 and an iodine at position 2—would lead to a specific set of chemical shifts and coupling constants for the remaining protons at positions 3, 4, 5, and 7, allowing for their definitive assignment. The proton attached to the nitrogen (N-H) would typically appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each carbon atom in the this compound structure would produce a distinct signal. The chemical shifts of the carbons would be influenced by the attached atoms (H, Br, I, N) and their position within the heterocyclic ring system. The carbons directly bonded to the electronegative bromine and iodine atoms (C-6 and C-2, respectively) would exhibit characteristic shifts.

As of this review, specific, publicly available, peer-reviewed ¹H and ¹³C NMR data for this compound could not be located. The following table represents predicted chemical shifts based on the analysis of similar indole compounds and general principles of NMR spectroscopy.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Proton
ValueH-3
ValueH-4
ValueH-5
ValueH-7
ValueN-H
Note: This is a predictive table. Actual experimental values are required for definitive structural confirmation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would be expected. A key feature would be the N-H stretching vibration, typically observed as a sharp to moderately broad peak in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic and pyrrole (B145914) rings would result in several peaks in the 1450-1600 cm⁻¹ region. Furthermore, the C-Br and C-I stretching vibrations would be present in the fingerprint region of the spectrum, typically below 1000 cm⁻¹.

| IR Spectroscopy (Predicted Functional Group Analysis) | | :--- | :--- | | Wavenumber (cm⁻¹) | Functional Group | | 3200-3500 | N-H Stretch | | 3000-3100 | Aromatic C-H Stretch | | 1450-1600 | C=C Aromatic Ring Stretch | | Below 1000 | C-Br Stretch, C-I Stretch | Note: This table indicates expected regions for key functional groups. An experimental spectrum is necessary for detailed analysis.

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound (C₈H₅BrIN), mass spectrometry would confirm the molecular weight of the compound. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster for the molecular ion peak, which is a powerful diagnostic tool.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₈H₅BrIN and distinguishing it from other potential compounds with the same nominal mass. Predicted collision cross-section values for various adducts of the molecule can also be calculated to aid in identification.

| Mass Spectrometry Data (Predicted) | | :--- | :--- | | Analysis | Expected Result | | Molecular Formula | C₈H₅BrIN | | Molecular Weight | ~321.94 g/mol | | Key MS Feature | Presence of M and M+2 isotopic peaks due to Bromine. | | HRMS | Provides exact mass to confirm elemental composition. |

Future Directions and Emerging Research Challenges

Development of More Efficient and Eco-Friendly Synthetic Routes for Halogenated Indoles

The imperative for green chemistry has catalyzed a shift towards developing more sustainable and efficient methods for the synthesis of halogenated indoles. Traditional methods often rely on harsh reagents and produce significant waste, prompting the investigation of cleaner alternatives.

Recent advancements have highlighted the potential of transition metal-free and photoredox-catalyzed reactions to construct the indole (B1671886) nucleus and introduce halogen atoms with high efficiency and selectivity. These methods offer milder reaction conditions and reduce the reliance on toxic and expensive heavy metals.

Transition metal-free strategies for C-H functionalization are particularly attractive due to their inherent atom economy. fishersci.com For instance, electrochemical methods have emerged as a powerful tool for the regioselective halogenation of indoles, utilizing inexpensive halide salts as the halogen source and avoiding the need for chemical oxidants. fishersci.comscranton.edu Photoredox catalysis, which uses visible light to initiate single-electron transfer processes, has also been successfully applied to the synthesis and functionalization of indoles. mdpi.comcetjournal.itnih.gov This approach allows for the generation of reactive radical intermediates under mild conditions, enabling a wide range of transformations that are often challenging to achieve with traditional methods. mdpi.comcetjournal.itnih.gov

Catalytic SystemReaction TypeKey Advantages
Transition Metal-Free Electrochemical HalogenationAvoids chemical oxidants, uses inexpensive halide salts, high regioselectivity. fishersci.comscranton.edu
Photoredox Catalysis Radical Cyclization/FunctionalizationMild reaction conditions, high functional group tolerance, generation of reactive intermediates. mdpi.comcetjournal.itnih.gov

Biocatalysis offers a highly attractive and environmentally benign alternative to traditional chemical methods for the halogenation of indoles. nih.gov Enzymes, particularly flavin-dependent halogenases, can catalyze the regioselective halogenation of the indole scaffold with high precision, often at positions that are difficult to access through conventional synthesis. researchgate.netprimescholars.com

The use of halogenases in whole-cell systems or as isolated enzymes presents several advantages, including:

High Regioselectivity: Enzymes can differentiate between multiple C-H bonds, leading to the formation of a single desired isomer. researchgate.net

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near ambient temperature and pressure. nih.gov

Reduced Waste: Enzymatic processes avoid the use of hazardous reagents and solvents, leading to a greener synthesis. nih.govresearchgate.net

Recent research has focused on engineering halogenases to improve their stability, substrate scope, and catalytic efficiency. researchgate.netprimescholars.com For example, engineered variants of the RebH halogenase have demonstrated the ability to halogenate a range of indole derivatives. nih.gov Combining halogenase-catalyzed reactions with other enzymatic or chemical transformations in one-pot cascades is a promising strategy for the efficient synthesis of complex halogenated indole-containing molecules.

BiocatalystSubstrate ScopeKey Advantages
Flavin-dependent halogenases (e.g., RebH) Tryptophan and indole derivativesHigh regioselectivity, mild aqueous conditions, environmentally friendly. nih.govresearchgate.net

Exploring Novel Reactivity Patterns and Unprecedented Functionalizations

The unique electronic properties of 6-bromo-2-iodo-1H-indole, arising from the presence of two different halogen atoms at distinct positions on the indole ring, open up avenues for exploring novel reactivity and unprecedented functionalizations. The differential reactivity of the C-I and C-Br bonds allows for selective transformations, making this compound a valuable platform for creating molecular diversity.

The C2-iodo substituent is particularly susceptible to various transformations, including cross-coupling reactions, metal-halogen exchange, and radical reactions. The C6-bromo substituent, being on the benzene (B151609) ring, offers opportunities for different sets of cross-coupling reactions and nucleophilic aromatic substitutions. The strategic and sequential manipulation of these two halogen atoms can lead to the synthesis of highly substituted and complex indole derivatives that would be difficult to access through other means.

Future research in this area will likely focus on:

Orthogonal Functionalization: Developing methods to selectively react at either the C2 or C6 position without affecting the other halogen.

Domino and Cascade Reactions: Designing multi-step transformations that are initiated by the reactivity of one of the halogen atoms, leading to the efficient construction of complex molecular architectures.

Novel Ring-Forming Reactions: Utilizing the dihalogenated indole as a linchpin for the synthesis of novel fused heterocyclic systems.

Expanding the Scope of Applications in Advanced Organic Synthesis

Halogenated indoles are crucial intermediates in the synthesis of a wide range of biologically active natural products and pharmaceutical agents. researchgate.net The this compound scaffold provides a versatile starting point for the synthesis of complex target molecules.

The bromine and iodine atoms can serve as handles for the introduction of various functional groups through well-established cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. This allows for the rapid elaboration of the indole core and the creation of libraries of compounds for biological screening.

Emerging applications in materials science are also being explored. The unique electronic and photophysical properties of highly substituted indoles make them attractive candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The ability to precisely tune the electronic properties of the indole ring through functionalization at the C2 and C6 positions is critical for these applications.

Addressing Challenges in Scalability and Atom Economy for Industrial Relevance

While significant progress has been made in the laboratory-scale synthesis of halogenated indoles, translating these methods to an industrial scale presents several challenges. For a synthetic route to be industrially viable, it must be scalable, cost-effective, safe, and environmentally friendly.

Scalability issues often arise from:

Reagent Cost and Availability: Many of the specialized reagents and catalysts used in modern synthetic methods are expensive and may not be available in large quantities.

Reaction Conditions: Reactions that require cryogenic temperatures, high pressures, or specialized equipment can be difficult and costly to scale up.

Purification: The removal of metal catalysts and other impurities from the final product can be a significant challenge on a large scale.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. mdpi.com Many traditional synthetic methods suffer from poor atom economy, generating significant amounts of waste. Improving the atom economy of halogenated indole synthesis is a key goal for industrial applications.

Strategies to address these challenges include:

Process Intensification: The use of continuous flow reactors and other process intensification technologies can improve safety, efficiency, and scalability. cetjournal.it

Catalyst Recycling: Developing methods for the efficient recovery and reuse of expensive catalysts can significantly reduce costs and waste.

Designing Atom-Economical Reactions: Prioritizing synthetic routes that maximize the incorporation of reactant atoms into the final product, such as addition and rearrangement reactions. mdpi.com

Future research will need to focus on developing robust and scalable synthetic processes for this compound and other halogenated indoles that meet the demands of industrial production while adhering to the principles of green chemistry.

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